tert-Butyl 3-ethynylbenzylcarbamate

Description

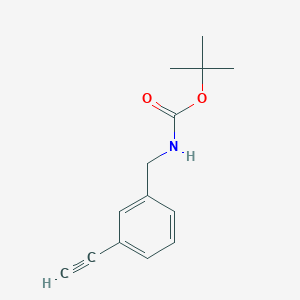

tert-Butyl 3-ethynylbenzylcarbamate is a carbamate derivative featuring a benzyl group substituted at the 3-position with an ethynyl (–C≡CH) moiety and a tert-butoxycarbonyl (Boc) protecting group. Carbamates are widely used in organic synthesis, particularly as intermediates in pharmaceuticals and polymers, due to their stability and ease of deprotection under mild acidic conditions . The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable for constructing complex architectures in material science and drug discovery.

Properties

IUPAC Name |

tert-butyl N-[(3-ethynylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-5-11-7-6-8-12(9-11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHVIJVBLIHZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678858 | |

| Record name | tert-Butyl [(3-ethynylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871023-92-6 | |

| Record name | tert-Butyl [(3-ethynylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 3-ethynylbenzylcarbamate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This method allows for the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction. The reaction conditions are mild and environmentally friendly, making it suitable for industrial production.

Chemical Reactions Analysis

tert-Butyl 3-ethynylbenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.

Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid.

Common reagents used in these reactions include tert-butyl hydroperoxide, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-ethynylbenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynylbenzylcarbamate involves the formation of stable carbamate bonds. The tert-butyl group provides steric hindrance, protecting the carbamate bond from hydrolysis and other reactions . The ethynyl group can participate in various reactions, including nucleophilic substitution and oxidation, allowing for the formation of diverse products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-ethynylbenzylcarbamate with structurally related carbamate derivatives, focusing on substituent effects, molecular properties, and applications:

Key Comparisons

Substituent Position and Reactivity Ethynyl Group Position: The 3-ethynyl isomer (target compound) may exhibit distinct regioselectivity in coupling reactions compared to the 4-ethynyl analog. For example, in Sonogashira reactions, steric hindrance near the carbamate group could influence reaction efficiency . Cyano vs. Ethynyl: The cyano group in tert-Butyl 3-cyano-5-methylbenzylcarbamate is electron-withdrawing, enhancing electrophilic reactivity, whereas the ethynyl group enables alkyne-specific transformations (e.g., cycloadditions) .

Functional Group Diversity Aminomethyl Derivatives: The free amine in tert-Butyl 3-(aminomethyl)benzylcarbamate allows for nucleophilic acyl substitutions, making it a versatile intermediate for amide bond formation in peptide synthesis .

Applications in Material Science Ethynyl-substituted carbamates are pivotal in click chemistry-driven polymer networks. For instance, tert-Butyl 4-ethynylbenzylcarbamate has been used to synthesize dendrimers and crosslinked hydrogels . In contrast, cyano- and methyl-substituted analogs (e.g., tert-Butyl 3-cyano-5-methylbenzylcarbamate) are leveraged for their thermal stability in high-performance polymers .

Pharmaceutical Utility

- The Boc group in all listed compounds serves as a transient protecting group for amines, enabling controlled deprotection during multi-step syntheses. Ethynyl derivatives are particularly valuable in PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates due to their bioorthogonal reactivity .

Biological Activity

tert-Butyl 3-ethynylbenzylcarbamate (CAS No. 871023-92-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 231.29 g/mol. The compound features a tert-butyl group, an ethynyl moiety, and a benzyl carbamate structure, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 871023-92-6 |

| Purity | Not specified |

Pharmacological Effects

The biological activity of this compound has been explored in various studies. It has shown potential as an allosteric modulator of specific receptors, particularly in the context of GABAergic signaling pathways. Allosteric modulators can enhance or inhibit receptor activity without directly activating the receptor themselves, which can lead to fewer side effects compared to traditional agonists.

Structure-Activity Relationships (SAR)

The presence of the tert-butyl group is significant in modifying the lipophilicity and metabolic stability of the compound. Studies have indicated that while this group can enhance solubility and permeability, it may also lead to increased lipophilicity, which could affect bioavailability .

Case Studies

Several case studies provide insights into the biological implications of compounds similar to this compound:

- Evaluation of Tert-Butyl Isosteres : A comparative study evaluated various drug analogues with tert-butyl groups, revealing that modifications can significantly alter pharmacokinetic properties and receptor interactions .

- RXRα Agonistic Activity : Investigations into benzene derivatives with bulky substituents demonstrated that structural modifications could enhance RXRα activation, indicating a promising avenue for further research into similar compounds like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.